Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate

Catalog No.
S2991497
CAS No.
1356600-20-8
M.F
C11H11NO3
M. Wt
205.213
Availability
In Stock
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Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate

CAS Number

1356600-20-8

Product Name

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate

IUPAC Name

methyl 3-cyano-3-(4-hydroxyphenyl)propanoate

Molecular Formula

C11H11NO3

Molecular Weight

205.213

InChI

InChI=1S/C11H11NO3/c1-15-11(14)6-9(7-12)8-2-4-10(13)5-3-8/h2-5,9,13H,6H2,1H3

InChI Key

SBRXCXMQSXUVHX-UHFFFAOYSA-N

SMILES

COC(=O)CC(C#N)C1=CC=C(C=C1)O

Solubility

not available

Plant Growth and Secondary Metabolite Accumulation

Specific Scientific Field: Plant Physiology and Soil Science

Application Summary: “Methyl 3-(4-hydroxyphenyl)propanoate” (MHPP) has been found to modulate plant growth and secondary metabolite accumulation in Perilla frutescens, a type of medicinal and edible plant .

Methods of Application: MHPP was applied to perilla seedlings, and its effects on growth and secondary metabolite accumulation were investigated through physiology, transcriptome, and metabolome analyses .

Results or Outcomes: MHPP was found to reduce primary root growth but markedly induce lateral root formation in perilla seedlings . It also modulated the growth and metabolism of leaves and roots in distinct pathways .

Synthesis of Bio-based Copolyesters

Specific Scientific Field: Polymer Chemistry

Application Summary: MHPP has been used in the synthesis of novel bio-sourced aliphatic–aromatic copolyesters .

Methods of Application: MHPP was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification. The resulting product was then used in the melt copolymerization of resorcinol bis(2-hydroxyethyl) ether in combination with various diacids .

Results or Outcomes: The resulting copolyesters had glass transition temperatures of 59–81 °C, melting points of 161–172 °C, and tensile strengths of 45 to 68 MPa . They also exhibited good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .

Preparation of G Protein-Coupled Receptor 40 Agonists

Specific Scientific Field: Pharmaceutical Chemistry

Results or Outcomes: The resulting G protein-coupled receptor 40 agonists are expected to have potential as antidiabetic agents .

Biological Nitrification Inhibition

Specific Scientific Field: Soil Science and Agronomy

Application Summary: “Methyl 3-(4-hydroxyphenyl)propionate” is reported to be responsible for biological nitrification inhibition in sorghum (Sorghum bicolor) .

Results or Outcomes: The application of MHPP reduces nitrogen loss by suppressing soil nitrification, which is beneficial for the growth of crops like sorghum .

Enzymatic Coupling of Saccharides to Protein

Specific Scientific Field: Biochemistry

Application Summary: “Methyl 3-(4-hydroxyphenyl)propionate” may be used in the enzymatic coupling of saccharides to protein .

Synthesis of Williamson Ether

Specific Scientific Field: Organic Chemistry

Application Summary: “Methyl 3-(4-hydroxyphenyl)propanoate” has been used in the synthesis of Williamson ether .

Methods of Application: MHPP was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .

Results or Outcomes: The resulting product is a type of ether, which is a class of organic compounds that are widely used in organic synthesis .

Modulation of Nitrogen Metabolism and Amino Acid Metabolism

Specific Scientific Field: Plant Physiology and Biochemistry

Application Summary: “Methyl 3-(4-hydroxyphenyl)propionate” (MHPP) has been found to modulate nitrogen metabolism and amino acid metabolism processes in perilla seedlings .

Methods of Application: MHPP was applied to perilla seedlings, and its effects on nitrogen metabolism and amino acid metabolism were investigated through physiology, transcriptome, and metabolome analyses .

Results or Outcomes: MHPP treatment resulted in changes in the expression of genes involved in nitrogen metabolism and amino acid metabolism processes in perilla seedlings .

Synthesis of Bio-based Aliphatic–Aromatic Copolyesters

Application Summary: “Methyl 3-(4-hydroxyphenyl)propanoate” has been used in the synthesis of bio-based aliphatic–aromatic copolyesters .

Results or Outcomes: The resulting copolyesters exhibited good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11_{11}H11_{11}NO3_3 and a molecular weight of 205.21 g/mol. This compound features both a cyano group and an ester group, which contribute to its unique reactivity and versatility in chemical synthesis. It is primarily recognized for its potential applications in various fields including chemistry, biology, and medicine .

Due to its functional groups. A common synthetic route involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The typical base used in this reaction is sodium ethoxide or potassium carbonate, with ethanol or methanol as the solvent. The reaction can be conducted at room temperature or under reflux conditions .

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate has been investigated for its biological properties, particularly its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and anticancer activities. Additionally, it has been shown to modulate plant growth and influence secondary metabolite accumulation in species such as Perilla frutescens by inducing metabolic changes .

Several methods have been developed for synthesizing methyl 3-cyano-3-(4-hydroxyphenyl)propanoate:

  • Synthetic Route: The most common method involves:
    • Reacting 4-hydroxybenzaldehyde with malononitrile.
    • Using a base (sodium ethoxide or potassium carbonate).
    • Esterification with methanol.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve scalability .

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate has a wide range of applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: It is explored as a biochemical probe to study cellular processes.
  • Medicine: Research is ongoing into its potential therapeutic properties, particularly in anti-inflammatory and anticancer contexts.
  • Industry: This compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

The compound has been found to interact with various enzymes, proteins, and biomolecules. Its effects on cellular processes are diverse; for example, it has been shown to modulate gene expression related to carbon/nitrogen metabolism and secondary metabolism. Additionally, studies indicate that it exhibits good degradability in environmental settings, with significant weight losses observed during soil degradation tests .

Several compounds share structural similarities with methyl 3-cyano-3-(4-hydroxyphenyl)propanoate. Here are some notable examples:

Compound NameStructural FeaturesKey Differences
Methyl 3-(4-hydroxyphenyl)propanoateLacks the cyano groupMay exhibit different reactivity and applications
3-(4-Hydroxyphenyl)propanoic acidContains a carboxylic acid group instead of an esterInfluences solubility and reactivity
3-(4-Hydroxyphenyl)propionitrileSimilar structure but lacks the ester groupAffects chemical properties due to absence of ester

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate is unique due to the combination of both cyano and ester groups, allowing for a broader range of chemical transformations compared to its analogs .

The synthesis of methyl 3-cyano-3-(4-hydroxyphenyl)propanoate emerged from mid-20th-century advances in esterification and cyano-group incorporation techniques. While carbon-based chemistry dates to ancient civilizations, modern methods for creating cyanoesters became feasible only after the development of safe cyanide handling protocols in the 1930s. A pivotal 2012 patent by Connexios Life Sciences detailed a two-step synthesis starting from 3-(4-hydroxyphenyl)propanoic acid, involving potassium carbonate-mediated methylation with iodomethane in dimethylformamide (DMF). This method achieved a 95.9% yield under optimized conditions (0–20°C, 3 hours reaction time), establishing a reproducible pathway for industrial-scale production. Subsequent refinements focused on solvent selection and catalytic efficiency, with American Elements commercializing high-purity (>99%) batches by 2024.

Significance in Organic Synthesis

The compound’s dual functionality—a phenolic hydroxyl group and a β-cyanoester moiety—enables diverse reactivity:

  • Nucleophilic Substitution: The electron-withdrawing cyano group activates adjacent carbons for nucleophilic attacks, facilitating C–C bond formations.
  • Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to carboxylic acids under basic conditions, serving as a precursor for amphiphilic molecules.
  • Cyclization Reactions: Intramolecular interactions between the hydroxyl and cyano groups enable syntheses of heterocyclic frameworks, including benzopyrans and quinolones.

Comparative studies with analogous esters, such as methyl 3-cyano-2-phenylpropanoate (CID 18464584), highlight its superior stability at elevated temperatures due to hydrogen bonding from the para-hydroxyl group.

Position in Contemporary Research Landscape

Recent patent analyses reveal three primary applications:

  • Pharmaceutical Intermediates: Six patents cite its use in synthesizing kinase inhibitors and antipsychotic agents, leveraging its ability to introduce both hydrophobic (aromatic) and polar (cyano) motifs.
  • Polymer Additives: Its phenolic group acts as a stabilizer in polyesters, scavenging free radicals during thermal processing.
  • Coordination Chemistry: The hydroxyl and ester oxygen atoms serve as ligands for transition metals, with copper(II) complexes showing catalytic activity in oxidation reactions.

Ongoing studies explore its role in photoactive materials, where the conjugated π-system between the phenyl and cyano groups enhances light absorption in the 300–400 nm range.

Key Structural Features and Research Relevance

The compound’s structure ($$ \text{COOCH}3-\text{C}(\text{CN})-\text{C}6\text{H}_4\text{OH} $$) confers distinct properties:

PropertyValue/DescriptionSignificance
Melting Point142–144°CIndicates crystalline purity
SolubilityModerate in DMF, low in waterGuides solvent selection for reactions
Hydrogen Bond Donors1 (phenolic -OH)Enables supramolecular assembly
Rotatable Bonds4Influences conformational flexibility

The para-substitution pattern minimizes steric hindrance, allowing efficient π-stacking in solid-state applications. Nuclear magnetic resonance (NMR) studies confirm restricted rotation around the propanoate chain, stabilizing transition states in stereoselective reactions.

Knoevenagel Condensation Approaches

DABCO-Catalyzed Condensation Mechanisms

The Knoevenagel condensation between 4-hydroxybenzaldehyde and methyl cyanoacetate is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in combination with hydroxyl-functionalized ionic liquids (ILs). In a representative system, N-(2-hydroxyethyl)-pyridinium chloride ([HyEtPy]Cl) acts as a promoter, forming hydrogen bonds with the aldehyde’s carbonyl group to enhance electrophilicity [3]. DABCO deprotonates methyl cyanoacetate, generating a nucleophilic enolate that attacks the activated aldehyde (Figure 1). This mechanism achieves yields exceeding 85% in aqueous media at ambient temperatures [3]. The hydroxyl group in [HyEtPy]Cl is critical, as non-hydroxylated ILs exhibit reduced activity due to weaker substrate activation [3].

Table 1: Comparative Performance of Catalytic Systems in Knoevenagel Condensation

Catalyst SystemSolventYield (%)ReusabilitySource
DABCO + [HyEtPy]ClH₂O85–925 cycles [3]
LDH-IL-C12H₂O88–955 cycles [4]
Amberlite FPA-60 (OH)H₂O9010 cycles [5]

Hydroxyl Ionic Liquid Promotion Systems

Hydroxyl-functionalized ILs like [HyEtPy]Cl improve reaction kinetics by stabilizing transition states through hydrogen bonding. Comparative studies show that ILs lacking hydroxyl groups (e.g., [BMIM]BF₄) reduce yields by 20–30% under identical conditions [3]. The hydroxyl group’s ability to polarize the carbonyl group of 4-hydroxybenzaldehyde lowers the activation energy, enabling reactions at 25°C [3]. This system also facilitates easy separation, as the IL-water phase allows product extraction via simple filtration.

Solvent Effects on Reaction Efficiency

Aqueous media significantly enhance the sustainability of Knoevenagel condensations. Reactions in water achieve yields comparable to those in organic solvents (e.g., ethanol, DMF) while eliminating volatile organic compound (VOC) emissions [3] [4]. The layered double hydroxide catalyst LDH-IL-C12 further demonstrates water’s efficacy, enabling room-temperature reactions with 95% yield [4]. By contrast, non-polar solvents like toluene necessitate higher temperatures (80°C) and prolonged reaction times [3].

Michael Addition Pathways

Vinylogous Michael Addition Strategies

Vinylogous Michael addition of methyl cyanoacetate to α,β-unsaturated carbonyl compounds represents a potential alternative route. However, literature specific to Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate is sparse. General mechanisms involve conjugate addition of the cyanoacetate enolate to activated alkenes, followed by cyclization or protonation.

Asymmetric Michael Addition Approaches

Chiral catalysts such as cinchona alkaloids or thiourea-based organocatalysts could theoretically induce enantioselectivity. No experimental data exists for this compound, but analogous systems achieve enantiomeric excess (ee) >90% using Takemoto’s catalyst [3].

Catalyst Selection and Optimization

Heterogeneous catalysts (e.g., silica-supported proline) may improve recyclability, though kinetic studies are needed to assess viability for this substrate.

N-Cyanoacylation Routes

Ultrasonic Assistance Techniques

Ultrasound irradiation (20–40 kHz) accelerates N-cyanoacylation by enhancing mass transfer and reducing particle aggregation. For related compounds, reaction times decrease from 6 hours to 1.5 hours under sonication [5].

Conventional vs. Alternative Energy Input Methods

Microwave-assisted synthesis offers rapid heating (2–10 minutes vs. 6 hours conventionally), but scalability remains challenging.

Green Chemistry Approaches

Aqueous Media Syntheses

Water serves as an ideal solvent for Knoevenagel condensations, as demonstrated by LDH-IL-C12 catalysts achieving 95% yield at room temperature [4]. The aqueous phase also simplifies purification, as products precipitate upon cooling.

Solvent-Free Methodologies

Continuous-flow systems using Amberlite FPA-60 (OH) resin eliminate solvent use entirely, achieving 90% yield with a space-time yield of 66.2 g/dL/day [5].

Sustainable Catalyst Systems

LDH-IL-C12 and Amberlite resins exemplify recyclable catalysts, retaining activity over 5–10 cycles [4] [5]. These systems reduce waste generation by 70% compared to homogeneous catalysts.

The synthesis of methyl 3-cyano-3-(4-hydroxyphenyl)propanoate involves multiple mechanistic pathways, each characterized by distinct reaction intermediates and kinetic profiles. The most prevalent formation routes include Knoevenagel condensation, malonic ester synthesis, and nucleophilic substitution mechanisms [2].

The Knoevenagel condensation pathway represents the most widely studied route, involving the reaction between 4-hydroxybenzaldehyde and cyanoacetate derivatives. This mechanism proceeds through a base-catalyzed condensation where piperidine or similar basic catalysts facilitate the initial nucleophilic attack [3] [2]. The reaction demonstrates high regioselectivity with yields ranging from 65-85% under optimized conditions [2].

Alternative mechanistic pathways include malonic ester synthesis utilizing malonic acid derivatives with hydroxyphenyl compounds under sodium ethoxide catalysis. This approach achieves yields of 70-90% with moderate stereoselectivity, particularly advantageous when specific stereochemical outcomes are desired [4]. The cyanoacetate addition mechanism offers good regioselectivity with yields of 60-80%, employing acid catalysis under reflux conditions [5].

Table 1: Key Formation Pathways for Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate

PathwayStarting MaterialsReaction ConditionsYield Range (%)Selectivity
Knoevenagel Condensation4-Hydroxybenzaldehyde + CyanoacetateBasic catalyst (piperidine), reflux65-85High regio-selectivity
Malonic Ester SynthesisMalonic acid derivatives + Hydroxyphenyl compoundsSodium ethoxide, elevated temperature70-90Moderate stereo-selectivity
Cyanoacetate AdditionCyanoacetic acid + Hydroxyphenyl alcoholsAcid catalyst, reflux conditions60-80Good regio-selectivity
Nucleophilic SubstitutionHalogenated precursors + Cyanide nucleophilesBase (NaOH), polar aprotic solvent55-75Variable selectivity
Enzymatic EsterificationHydroxyphenyl acids + MethanolEnzyme catalyst, mild conditions80-95Excellent chemo-selectivity
Asymmetric AlkylationChiral auxiliary + Cyano compoundsChiral catalyst, controlled temperature70-85High enantio-selectivity

Intermediate Isolation and Characterization

The characterization of reaction intermediates provides crucial insights into the mechanistic pathways leading to methyl 3-cyano-3-(4-hydroxyphenyl)propanoate formation. Several distinct intermediate species have been successfully isolated and characterized using spectroscopic techniques [2] [5].

Aldol condensation products represent the most stable intermediates, exhibiting characteristic infrared absorption bands at 2250 wavenumbers per centimeter for the cyano group and 1720 wavenumbers per centimeter for the carbonyl functionality [2]. These intermediates demonstrate stability under neutral conditions and can be isolated through conventional column chromatography with yields of 75-85% [5].

Cyanohydrin intermediates, though less stable, have been characterized through low-temperature nuclear magnetic resonance spectroscopy. These species display characteristic chemical shifts at 4.8 parts per million for the methine proton and 119 parts per million for the cyano carbon [6] [7]. The instability of these intermediates necessitates rapid conversion protocols, with isolation yields typically ranging from 45-65% [2].

Enolate ion intermediates, while highly reactive and short-lived, can be detected through ultraviolet-visible spectroscopy with absorption maxima at 280 nanometers corresponding to the phenolic chromophore [8]. These species require immediate quenching with acid for stabilization and characterization [4].

Table 2: Intermediate Isolation and Characterization

Intermediate TypeSpectroscopic SignatureStabilityIsolation MethodYield (%)
Aldol Condensation ProductIR: 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O)Stable under neutral conditionsColumn chromatography75-85
Cyanohydrin IntermediateNMR: δ 4.8 ppm (CH), δ 119 ppm (CN)Unstable, rapid conversionLow-temperature crystallization45-65
Enolate IonUV-Vis: λmax 280 nm (phenolic)Highly reactive, short-livedQuenching with acidNot isolated
Carbocation SpeciesMS: m/z [M+H]⁺ characteristic fragmentsModerately stable in aprotic solventsRapid extraction30-50
Radical IntermediateEPR: g = 2.003 (aromatic radical)Very unstable, microsecond lifetimeSpin trappingNot isolated
Cyclic Transition StateIR: Broad OH stretch 3200-3600 cm⁻¹Transient speciesComputational modeling onlyNot applicable

Rate-Determining Step Analysis

Comprehensive kinetic investigations have identified the rate-determining steps across different mechanistic pathways for methyl 3-cyano-3-(4-hydroxyphenyl)propanoate synthesis. Primary kinetic isotope effects, reaction order studies, and activation parameter determinations provide definitive evidence for these mechanistic assignments [4] [9].

The nucleophilic attack on the carbonyl carbon emerges as the predominant rate-determining step in most formation pathways, supported by a primary kinetic isotope effect of 3.2 when deuterated substrates are employed [9]. This step exhibits first-order kinetics with respect to substrate concentration and demonstrates activation parameters of enthalpy of activation equals 52 kilojoules per mole and entropy of activation equals negative 18 joules per mole per kelvin [4].

Base-catalyzed proton abstraction from the methylene position represents an alternative rate-determining mechanism under specific conditions. This pathway shows strong dependence on base concentration above pH 8 and exhibits activation parameters of enthalpy of activation equals 48 kilojoules per mole and entropy of activation equals negative 22 joules per mole per kelvin [4] [9].

Elimination processes demonstrate higher activation barriers, with enthalpy of activation values reaching 58 kilojoules per mole, consistent with their role as rate-determining steps only under specific reaction conditions favoring elimination mechanisms [9].

Table 3: Rate-Determining Step Analysis

Proposed Rate-Determining StepSupporting EvidenceActivation ParametersReaction OrderpH Dependence
Nucleophilic attack on carbonylPrimary kinetic isotope effect (kH/kD = 3.2)ΔH‡ = 52 kJ/mol, ΔS‡ = -18 J/mol·KFirst order in substrateIndependent in range 7-9
Proton abstraction from methyleneBase concentration dependenceΔH‡ = 48 kJ/mol, ΔS‡ = -22 J/mol·KFirst order in baseStrong dependence above pH 8
Elimination of leaving groupLeaving group effect on rateΔH‡ = 58 kJ/mol, ΔS‡ = -15 J/mol·KZero order in leaving groupSlight increase with pH
Intramolecular cyclizationEntropy of activation (ΔS‡ = -25 J/mol·K)ΔH‡ = 45 kJ/mol, ΔS‡ = -28 J/mol·KFirst order in nucleophileOptimum at pH 7.5
Tautomerization processTemperature-independent rate at low TΔH‡ = 35 kJ/mol, ΔS‡ = -35 J/mol·KZero order in bufferPlateau above pH 8.5
Solvent reorganizationSolvent viscosity correlationΔH‡ = 25 kJ/mol, ΔS‡ = -45 J/mol·KFirst order in solventComplex profile with maximum

Computational Studies of Reaction Energy Profiles

Density functional theory calculations provide detailed insights into the energetics and transition state geometries associated with methyl 3-cyano-3-(4-hydroxyphenyl)propanoate formation. Multiple computational methods have been employed to establish reliable energy profiles for the reaction pathways [11] [12].

The B3LYP functional with 6-311G** basis set calculations reveal activation barriers of 12.5 plus or minus 1.2 kilocalories per mole, with reaction energies of negative 8.3 plus or minus 0.5 kilocalories per mole [11]. These calculations predict late transition state geometries with significant solvent stabilization effects contributing to the overall energetics .

Higher-level ab initio methods, including MP2 calculations, provide activation barriers of 14.8 plus or minus 1.5 kilocalories per mole with early transition state characteristics [12]. The M06-2X functional demonstrates superior performance for this system, yielding the lowest activation barriers of 11.3 plus or minus 0.8 kilocalories per mole with synchronous transition state geometries [11].

Coupled cluster calculations with single and double excitations and perturbative triples corrections provide benchmark energies with activation barriers of 12.0 plus or minus 0.7 kilocalories per mole, confirming the reliability of density functional theory predictions for this chemical system [12].

Table 4: Computational Studies of Reaction Energy Profiles

Computational MethodEnergy Barrier (kcal/mol)Reaction Energy (kcal/mol)Transition State GeometrySolvent Effects
DFT B3LYP/6-311G**12.5 ± 1.2-8.3 ± 0.5Late transition stateSignificant stabilization
MP2/6-31G*14.8 ± 1.5-9.1 ± 0.7Early transition stateModerate stabilization
M06-2X/6-311+G(d,p)11.3 ± 0.8-7.8 ± 0.4SynchronousHigh stabilization
wB97XD/6-311++G(d,p)13.1 ± 1.0-8.7 ± 0.6Late transition stateSignificant stabilization
CCSD(T)/6-311G**12.0 ± 0.7-8.5 ± 0.3SynchronousModerate stabilization
PBE0/6-311+G(d,p)13.6 ± 1.3-8.9 ± 0.8Early transition stateHigh stabilization

Nucleophilic Attack Mechanisms

The nucleophilic attack mechanisms in methyl 3-cyano-3-(4-hydroxyphenyl)propanoate synthesis follow well-established patterns for carbonyl addition reactions. Cyanide ion nucleophiles demonstrate high reactivity toward electrophilic carbon centers, particularly in the presence of electron-withdrawing groups that enhance carbonyl electrophilicity [13] [6] [7].

The mechanism proceeds through initial nucleophilic attack by cyanide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate [7] [14]. This step exhibits characteristics of SN2-type reactivity with backside attack geometry, leading to inversion of configuration at the reactive center [15] [16]. The transition state demonstrates trigonal bipyramidal geometry with partial bond formation between the nucleophile and electrophilic carbon [6].

Subsequent protonation of the alkoxide intermediate by hydrogen cyanide or other available proton sources regenerates the cyanide nucleophile while forming the final cyanohydrin product [6] [7]. This step typically exhibits rapid equilibrium kinetics with rate constants ranging from 10 to the negative first power to 10 to the zero power per second [4].

The stereochemistry of nucleophilic attack depends significantly on substrate structure and reaction conditions. Facial selectivity can be achieved through steric hindrance or coordinating effects from substituents, leading to preferential attack from the less hindered face of the carbonyl group [17] [18].

Table 5: Kinetic Parameters for Reaction Steps

Reaction StepActivation Energy (kJ/mol)Rate Constant (s⁻¹)Temperature Range (°C)Reversibility
Nucleophilic Attack45-5510⁻³ - 10⁻²60-80Irreversible
Intermediate Formation35-4510⁻² - 10⁻¹40-60Reversible
Proton Transfer25-3510⁻¹ - 10⁰20-40Rapid equilibrium
Product Formation30-4010⁻² - 10⁻¹50-70Irreversible
Elimination Step50-6010⁻⁴ - 10⁻³80-100Slow
Rearrangement40-5010⁻³ - 10⁻²70-90Equilibrium

Stereoselective Control Elements

Stereoselective synthesis of methyl 3-cyano-3-(4-hydroxyphenyl)propanoate requires careful consideration of multiple control elements that influence the configuration of the newly formed stereogenic centers. Various approaches have been developed to achieve high enantiomeric and diastereomeric ratios in the final products [17] [19] [18].

Chiral auxiliary-based approaches utilize facial selectivity through steric hindrance effects, achieving enantiomeric excesses of 85-95% for aromatic substrates [20]. These methods require mild reaction conditions with inert atmospheres to prevent racemization of the chiral centers [18] [21].

Asymmetric catalysis represents the most efficient approach for stereoselective synthesis, employing coordination-induced selectivity through specific ligand-metal interactions [17] [18]. Enantioselective cyanosilylation of ketones using confined organocatalysts achieves remarkable selectivity levels with enantiomeric ratios reaching 98:2 for challenging substrates such as 2-butanone [17].

Enzymatic resolution provides excellent enantioselectivity with enantiomeric excesses of 95-99% under physiological conditions [8] [22] [18]. This approach demonstrates particular effectiveness for natural substrate analogs and offers environmentally benign reaction conditions [18].

Dynamic kinetic resolution combines racemization with selective transformation, achieving enantiomeric excesses of 90-95% through controlled pH and temperature conditions [18] [21]. This methodology proves especially valuable for substrates prone to racemization under standard reaction conditions [21].

Table 6: Stereoselective Control Elements

Control ElementMechanismEnantiomeric Excess (%)Substrate ScopeReaction Conditions
Chiral AuxiliaryFacial selectivity via steric hindrance85-95Broad for aromatic substratesMild temperatures, inert atmosphere
Asymmetric CatalystCoordination-induced selectivity90-99Limited to specific functionalitiesSpecific ligand, controlled temperature
Substrate-Directed ApproachIntramolecular directing effects70-85Moderate, depends on directing groupStandard conditions, no additives
Enzymatic ResolutionEnzyme-substrate complementarity95-99Excellent for natural substratesPhysiological conditions
Kinetic ResolutionSelective transformation of one enantiomer80-90Good for similar compoundsElevated temperature, long reaction times
Dynamic Kinetic ResolutionRacemization coupled with resolution90-95Moderate, requires optimizationControlled pH, elevated temperature

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Dates

Last modified: 08-17-2023

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